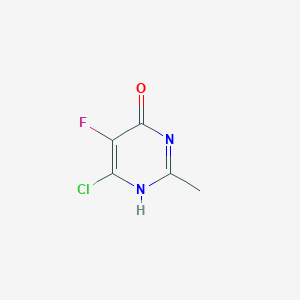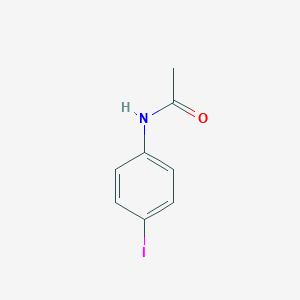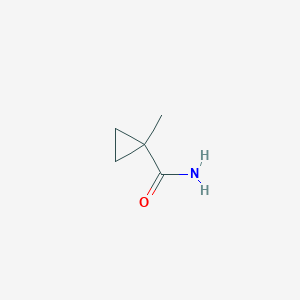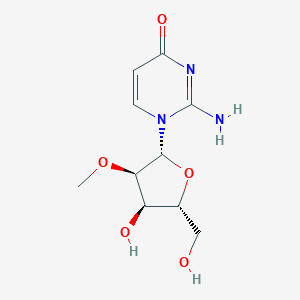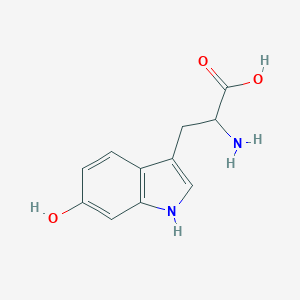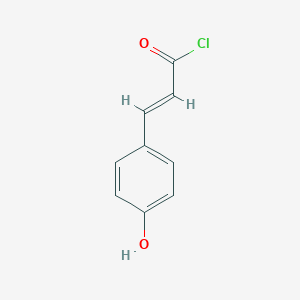
N,N-diethyl-2,2-dimethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-diethyl-2,2-dimethoxyethanamine” is an organic compound with the molecular formula C8H19NO2 . It is also known as (Diethylamino)acetaldehyde dimethyl acetal . The compound has a molecular weight of 161.24 .
Synthesis Analysis
“this compound” is a critical intermediate in the synthesis of ivabradine hydrochloride, proline analogs, praziquantel, and other raw materials .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 161.242 Da and the monoisotopic mass is 161.141586 Da .Physical and Chemical Properties Analysis
“this compound” is freely soluble with a density of 0.891±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is not specified .Scientific Research Applications
Overview
N,N-diethyl-2,2-dimethoxyethanamine is a compound that has been studied in various contexts in scientific research. However, the search for direct studies on this compound yielded limited specific results. Below are some relevant studies that touch on related compounds or contexts, which might offer insights or indirect implications for the scientific research applications of this compound.
Serotonin Syndrome and Psychoactive Substances
One study systematically reviewed the onset of Serotonin Syndrome (SS) in the context of new psychoactive substances (NPS) usage. Although this compound was not directly mentioned, the study sheds light on the interaction of various substances with the serotoninergic system, which may have implications for understanding the pharmacological profile of this compound in similar contexts (Schifano et al., 2021).
Genotoxicity and Oxidative Stress
Another study discussed the genotoxicity induced by dimethoate, a compound used as an insecticide and acaricide, as a result of oxidative stress. While this study doesn't directly involve this compound, it provides insights into the genotoxic effects and oxidative stress pathways that may be relevant for understanding the toxicological profile of similar compounds (Silva et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N,N-diethyl-2,2-dimethoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-5-9(6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWREZAJTBLKDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171797.png)
